2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride
Description
It is classified as an industrial-grade compound with a purity of ≥98% and is typically packaged in 25 kg cardboard drums . Structurally, it features a nicotinic acid backbone esterified with a methyl group and a piperidin-4-ylmethyl-amino substituent. The dihydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for synthetic intermediates or pharmaceutical research applications.
Properties
IUPAC Name |
methyl 2-(piperidin-4-ylmethylamino)pyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-18-13(17)11-3-2-6-15-12(11)16-9-10-4-7-14-8-5-10;;/h2-3,6,10,14H,4-5,7-9H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUHSOMVASMFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671456 | |
| Record name | Methyl 2-{[(piperidin-4-yl)methyl]amino}pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185308-97-7 | |
| Record name | Methyl 2-{[(piperidin-4-yl)methyl]amino}pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride, with the molecular formula C13H21Cl2N3O2 and CAS number 1185308-97-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by:
- Molecular Weight : 322.23 g/mol
- Appearance : Typically a white to off-white solid
- Solubility : Soluble in water and organic solvents
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound is believed to act as an agonist at nAChRs, which are implicated in neurotransmission and neuroprotection.
- Enzyme Inhibition : It has shown potential as an inhibitor of monoamine oxidases (MAO A and B), which play critical roles in neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of neurotransmitters such as dopamine and serotonin, contributing to antidepressant effects .
Biological Activity Overview
Several studies have explored the biological activity of this compound:
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related piperidine compounds against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli range from 0.0039 to 0.025 mg/mL .
- The structure-activity relationship (SAR) suggests that modifications on the piperidine ring can enhance antibacterial efficacy .
Antiviral Activity
Emerging studies suggest that compounds within the same class may possess antiviral properties:
- Certain derivatives have demonstrated effectiveness against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV), showing promise as potential therapeutic agents .
Case Studies
- Antidepressant Effects : A study evaluated the effects of a similar piperidine derivative on animal models of depression, demonstrating significant improvements in behavioral tests associated with depressive-like symptoms. The mechanism was attributed to enhanced serotonergic activity through MAO inhibition.
- Neuroprotective Effects : Another study investigated the neuroprotective properties of related compounds in models of neurodegeneration, finding that they could mitigate neuronal loss and improve cognitive function through nAChR activation.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Effect | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | MIC = 0.0039 - 0.025 mg/mL | |
| Antiviral | HSV | Significant reduction in viral load | |
| Neuroprotection | Neuronal cells | Reduced apoptosis |
Table 2: Structure-Activity Relationship Insights
| Modification | Activity Change | Comments |
|---|---|---|
| Hydroxy group addition | Increased antibacterial activity | Enhances binding affinity |
| Methyl substitution | Variable effects | Depends on position |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound shares structural motifs with other piperidine-containing derivatives and nicotinic acid analogs. Below is a detailed comparison based on molecular properties, applications, and research findings:
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Structural Differences: The target compound’s methyl ester group distinguishes it from carboxylic acid derivatives like 5-Methoxy-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid, which may exhibit lower lipophilicity and altered pharmacokinetics .
Functional and Industrial Relevance: The dihydrochloride salt in the target compound improves solubility for reaction conditions requiring polar solvents, unlike neutral analogs such as 2-(4-Butoxy-phenylamino)-nicotinic acid . 4-(Diphenylmethoxy)piperidine Hydrochloride is used in neuropharmacology (e.g., histamine receptor studies), whereas the target’s applications remain focused on industrial synthesis due to its ester functionality .
Research and Development Insights
- Synthetic Utility : The methyl ester group in the target compound facilitates facile hydrolysis to carboxylic acid derivatives, a common step in prodrug design .
- Pharmaceutical Potential: Piperidine-containing compounds are prevalent in drug discovery (e.g., Famotidine intermediates in ), suggesting the target could serve as a precursor for protease inhibitors or receptor modulators .
- Limitations : Industrial-grade purity (≥98%) may introduce impurities in sensitive applications, necessitating further purification for pharmaceutical use .
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with nicotinic acid or its derivatives (such as nicotinic acid methyl ester) and a piperidine derivative, often piperidin-4-ylmethylamine or protected piperidine intermediates. The key steps include:
- Esterification of nicotinic acid to obtain nicotinic acid methyl ester.
- Formation of the amino linkage between the piperidinyl moiety and the nicotinic acid methyl ester.
- Conversion to the dihydrochloride salt form for stability and handling.
Esterification of Nicotinic Acid
A common and efficient method to prepare the methyl ester of nicotinic acid involves the reaction of nicotinic acid with methanol in the presence of an acid catalyst or thionyl chloride as an activating agent:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Nicotinic acid + Methanol + Thionyl chloride (SOCl2) | Reflux for 3 hours; esterification to methyl nicotinate |
| 2 | Work-up with water and organic extraction | Isolation of methyl nicotinate with high purity |
This method is supported by protocols for methyl pyridine carboxylates synthesis, ensuring good yields and purity suitable for further derivatization.
Formation of the Amino Linkage with Piperidine
The critical step is the coupling between the methyl ester of nicotinic acid and the piperidin-4-ylmethylamine. This is typically achieved via nucleophilic substitution or amide bond formation using carbodiimide coupling agents:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Methyl nicotinate + Piperidin-4-ylmethylamine | Amino substitution or amidation |
| 2 | Use of coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) | Facilitates amide bond formation or ester aminolysis |
| 3 | Reaction in solvents like DMF or THF at room temperature or slightly elevated temperatures (25–50 °C) for several hours to overnight | Completion monitored by TLC or HPLC |
| 4 | Work-up includes aqueous extraction, pH adjustment, and purification by column chromatography | Isolation of 2-[(piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester |
This approach is consistent with the synthesis of related nicotinic acid derivatives and piperidinyl compounds described in patent CN104761540A and other literature.
Protection and Deprotection Strategies
In some synthetic routes, the piperidine nitrogen is protected (e.g., Boc-protection) to prevent side reactions during coupling. After coupling, the protecting group is removed under acidic conditions to yield the free amine. This strategy ensures regioselectivity and higher yields:
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Boc-protected piperidin-4-ylmethylamine | Protects amine functionality |
| 2 | Coupling with methyl nicotinate derivative | Reaction proceeds selectively |
| 3 | Acidic deprotection (e.g., HCl in dioxane) | Removes Boc group, yielding free amine |
| 4 | Conversion to dihydrochloride salt | Enhances compound stability and solubility |
Protection/deprotection is a standard approach in piperidine chemistry, as shown in related synthetic schemes.
Salt Formation: Dihydrochloride Preparation
The final compound is isolated as the dihydrochloride salt to improve stability and handling. This is achieved by treatment with hydrochloric acid in an appropriate solvent:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Free base compound dissolved in solvent | Typically dichloromethane or ethanol |
| 2 | Addition of excess HCl gas or HCl solution | Formation of dihydrochloride salt |
| 3 | Precipitation and filtration | Isolation of pure dihydrochloride salt |
This salt form is commonly used for amine-containing pharmaceutical intermediates.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Esterification | Nicotinic acid + Methanol + SOCl2, reflux 3 h | Methyl nicotinate | High yield, >70% |
| 2 | Amino coupling | Methyl nicotinate + Piperidin-4-ylmethylamine + EDC·HCl + DMAP, RT, 12–24 h | 2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester | Moderate to high yield, 60–80% |
| 3 | Protection/deprotection (optional) | Boc protection, acidic deprotection | Protected intermediates and free amine | Improves selectivity and yield |
| 4 | Salt formation | HCl treatment in solvent | 2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride | Isolated as stable salt |
Research Findings and Analytical Characterization
- Purity and Identity : Confirmed by mass spectrometry (ESI-MS), showing molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~ 370–418 for intermediates and final compounds).
- Spectroscopic Analysis : NMR (1H and 13C) confirms the presence of ester methyl groups, piperidinyl protons, and aromatic nicotinic acid signals.
- Chromatography : TLC and HPLC used to monitor reaction progress and purity.
- Crystallography : For some related nicotinic acid derivatives, X-ray crystallography confirms molecular conformation and hydrogen bonding patterns.
Additional Notes
- The synthesis often requires careful control of pH during work-up to avoid hydrolysis of the ester group.
- Use of coupling agents like EDC·HCl and DMAP is essential for efficient amide bond formation without racemization or side reactions.
- Protection of the piperidine nitrogen is recommended when multiple reactive sites are present to improve regioselectivity.
- The dihydrochloride salt form improves compound solubility and stability, facilitating pharmaceutical formulation.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves amination reactions between piperidine derivatives and nicotinic acid esters. Key steps include:
- Amination : Reacting piperidin-4-ylmethylamine with methyl nicotinate under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or THF .
- Salt Formation : Treating the free base with HCl in anhydrous conditions to form the dihydrochloride salt .
- Optimization : Yield is highly sensitive to solvent choice (e.g., DMF enhances nucleophilicity) and stoichiometric ratios (1:1.2 amine:ester recommended) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm piperidine ring substitution patterns and ester/amide bond formation. For example, a singlet at ~3.7 ppm (CDCl₃) indicates the methyl ester group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 312.1) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Q. How can researchers assess the compound's stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Hydrolysis of the ester group is a common instability .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the piperidine moiety .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to known modulators .
- Enzyme Inhibition : Test against acetylcholinesterase or kinases using fluorometric assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for higher efficiency?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amination energy barriers) .
- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures. For example, Bayesian optimization reduces trial-and-error experimentation by 40% .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Meta-Analysis : Pool data from cell-based (e.g., HEK293) and in vivo models, adjusting for variables like membrane permeability or metabolic clearance .
- Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
Q. How do modifications to the piperidine or nicotinic acid moieties alter physicochemical properties?
- Methodological Answer :
- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the nicotinic acid ring to reduce hydrophobicity (measured via shake-flask method) .
- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., besylate vs. hydrochloride) improves aqueous solubility for in vivo studies .
Q. What experimental designs minimize variability in pharmacokinetic studies?
- Methodological Answer :
- Fractional Factorial Design : Test variables like dose, administration route (IV vs. oral), and formulation using a 2⁴⁻¹ design to identify dominant factors .
- LC-MS/MS Quantification : Use deuterated internal standards (e.g., d₄-analogue) to correct for matrix effects in plasma samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
